Pinane
Overview
Description
Pinane is a monoterpene that is a bicyclo [3.1.1]heptane substituted by methyl groups at positions 2, 6, and 6 . It has a role as a plant metabolite and is a terpenoid fundamental parent, a monoterpene, and a carbobicyclic compound . It is a clear colorless liquid with a mild odor .
Synthesis Analysis
Pinane can be synthesized from pinenes through a hydrogenation process . In a well-known process practiced by Millennium Specialty Chemicals (MSC), hydrogenation of pinenes gives cis- and trans-pinanes, which are oxidized to hydroperoxides, whose reduction gives cis- and trans-pinanols, respectively . Pyrolysis of the pinanols gives linalool .Molecular Structure Analysis
The molecular formula of Pinane is C10H18 . The IUPAC name is 2,6,6-trimethylbicyclo [3.1.1]heptane . The InChI is InChI=1S/C10H18/c1-7-4-5-8-6-9 (7)10 (8,2)3/h7-9H,4-6H2,1-3H3 . The Canonical SMILES is CC1CCC2CC1C2 ©C .Chemical Reactions Analysis
In a well-known process practiced by Millennium Specialty Chemicals (MSC), hydrogenation of pinenes gives cis- and trans-pinanes, which are oxidized to hydroperoxides, whose reduction gives cis- and trans-pinanols, respectively . Pyrolysis of the pinanols gives linalool .Physical And Chemical Properties Analysis
Pinane is a clear colorless liquid with a mild odor . It is insoluble in water . It is incompatible with strong oxidizers .Scientific Research Applications
Chemistry and Pharmacology
- Application : The pinene scaffold is a crucial building block of important natural and synthetic products and serves as a chiral reagent in the asymmetric synthesis of important compounds .
- Method : The pinene scaffold is derived from isoprene molecules and has a four-membered ring bridgehead connecting the C-1 and C-5 of the cyclohexyl ring .
- Results : The pinene scaffold is abundant in nature and has historical use in traditional medicine. However, pinene and pinene-derived compounds have not been comprehensively studied for medicinal applications .
Therapeutic Potential
- Application : α- and β-pinene have a wide range of pharmacological activities, including antibiotic resistance modulation, anticoagulant, antitumor, antimicrobial, antimalarial, antioxidant, anti-inflammatory, anti-Leishmania, and analgesic effects .
- Method : These two phytochemicals are found in many plants’ essential oils .
- Results : These two phytochemicals exhibit diverse biological activities, leading them to various applications and uses, such as fungicidal agents, flavors, fragrances, and antiviral and antimicrobial agents .
Spices, Medicine, and Other Industries
- Application : The cis-pinane obtained by the hydrogenation reaction of alpha-pinene is used in spices, medicine, and other industries .
- Method : The method involves the hydrogenation reaction of alpha-pinene .
- Results : The result of this process is cis-pinane, which finds applications in various industries .
Synthetic Utility
- Application : The pinene scaffold serves as a chiral reagent in the asymmetric synthesis of important compounds .
- Method : The pinene scaffold is derived from isoprene molecules and has a four-membered ring bridgehead connecting the C-1 and C-5 of the cyclohexyl ring .
- Results : This method provides a way to create important compounds with the pinene scaffold .
Antimicrobial Activities
- Application : α-pinene and β-pinene have shown antimicrobial activities .
- Method : These compounds are found in many plants’ essential oils .
- Results : These compounds have been studied for their potential as antiprotozoal, antifungal, and antibacterial agents .
Industrial Uses
- Application : Hydrogenation of pinene gives pinane, which is a precursor to a useful pinanehydroperoxide .
- Method : The method involves the hydrogenation reaction of pinene .
- Results : The result of this process is pinanehydroperoxide, which finds applications in various industries .
Asymmetric Synthesis
- Application : The pinene scaffold serves as a chiral reagent in the asymmetric synthesis of important compounds .
- Method : The pinene scaffold is derived from isoprene molecules and has a four-membered ring bridgehead connecting the C-1 and C-5 of the cyclohexyl ring .
- Results : This method provides a way to create important compounds with the pinene scaffold .
Antitumor Treatment
- Application : α-pinene and β-pinene have shown potential in antitumor treatment .
- Method : These compounds are found in many plants’ essential oils .
- Results : These compounds have been studied for their potential as antitumor agents .
Production of Pinanehydroperoxide
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Record name | PINANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20927 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025922 | |
Record name | Pinane | |
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Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pinane is a clear colorless liquid with lint-like particles. Mild odor. (NTP, 1992), Liquid, Colorless liquid with lint-like particles; [CAMEO] Oily liquid; [MSDSonline] | |
Record name | PINANE | |
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Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | |
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Record name | Pinane | |
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Boiling Point |
304 °F at 760 mmHg (NTP, 1992), 169 °C | |
Record name | PINANE | |
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Record name | DIHYDROPINENE | |
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Flash Point |
104 °F (NTP, 1992) | |
Record name | PINANE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | PINANE | |
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Density |
0.8467 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.8467 | |
Record name | PINANE | |
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Vapor Density |
4.8 approximately (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | PINANE | |
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Vapor Pressure |
2 mmHg at 68 °F approximately (NTP, 1992), 5.16 [mmHg] | |
Record name | PINANE | |
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Record name | Pinane | |
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Product Name |
Pinane | |
Color/Form |
Oil | |
CAS RN |
473-55-2, 1330-16-1 | |
Record name | PINANE | |
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Record name | Pinane | |
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Record name | Pinene | |
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Record name | Pinane | |
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Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl- | |
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Record name | Pinane | |
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Record name | 2,6,6-trimethylbicyclo[3.1.1]heptane | |
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Record name | Pinane, didehydro derivative | |
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Record name | DIHYDROPINENE | |
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Melting Point |
-53 °C | |
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Feasible Synthetic Routes
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